4,4'-[(3-bromo-4-methoxyphenyl)methylene]bis(3-methyl-1H-pyrazol-5-ol)
Overview
Description
“4,4’-[(3-bromo-4-methoxyphenyl)methylene]bis(3-methyl-1H-pyrazol-5-ol)” is a chemical compound that has been studied for its potential applications in various fields . It is a derivative of pyrazole, a heterocyclic compound that has been shown to have diverse biological activities .
Synthesis Analysis
The synthesis of “4,4’-[(3-bromo-4-methoxyphenyl)methylene]bis(3-methyl-1H-pyrazol-5-ol)” derivatives has been reported in several studies . One method involves the use of a magnetically separable nanocatalyst for the solvent-free preparation of the derivatives from 3-methyl-1-phenyl-1H-pyrazol-5(4H)-one and arylaldehydes . The products have been obtained in high yields and short reaction times .Molecular Structure Analysis
The molecular structure of “4,4’-[(3-bromo-4-methoxyphenyl)methylene]bis(3-methyl-1H-pyrazol-5-ol)” is complex and can be analyzed using various spectroscopic techniques. The structures of all synthesized compounds were characterized by physicochemical properties and spectral means (IR and NMR) .Chemical Reactions Analysis
The chemical reactions involving “4,4’-[(3-bromo-4-methoxyphenyl)methylene]bis(3-methyl-1H-pyrazol-5-ol)” have been studied in the context of its synthesis . The reaction of 3-methyl-1-phenyl-1H-pyrazol-5(4H)-one and 4-chlorobenzaldehyde was tested in the presence of different amounts of a catalyst at a range of 60–75 °C under solvent-free conditions .Mechanism of Action
While the exact mechanism of action of “4,4’-[(3-bromo-4-methoxyphenyl)methylene]bis(3-methyl-1H-pyrazol-5-ol)” is not fully understood, some of its derivatives have been shown to exhibit cytotoxic activity against certain cell lines . In particular, one derivative proved to be a very potent scavenger with an IC50 of 6.2±0.6 µM and exhibited an IC50 of 9.9±1.1 μM against RKO cells .
Future Directions
The future research directions for “4,4’-[(3-bromo-4-methoxyphenyl)methylene]bis(3-methyl-1H-pyrazol-5-ol)” could involve further exploration of its potential applications in various fields, including its potential biological activities . More studies are needed to fully understand its mechanism of action and to explore its potential as a therapeutic agent.
Properties
IUPAC Name |
4-[(3-bromo-4-methoxyphenyl)-(3-methyl-5-oxo-1,2-dihydropyrazol-4-yl)methyl]-5-methyl-1,2-dihydropyrazol-3-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17BrN4O3/c1-7-12(15(22)20-18-7)14(13-8(2)19-21-16(13)23)9-4-5-11(24-3)10(17)6-9/h4-6,14H,1-3H3,(H2,18,20,22)(H2,19,21,23) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UWASQDVISCGIGR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)NN1)C(C2=CC(=C(C=C2)OC)Br)C3=C(NNC3=O)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17BrN4O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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